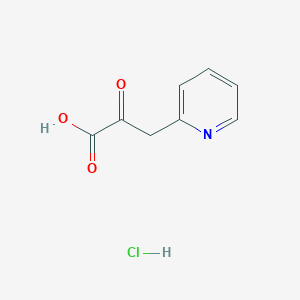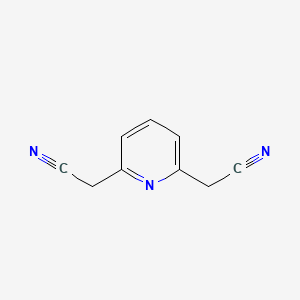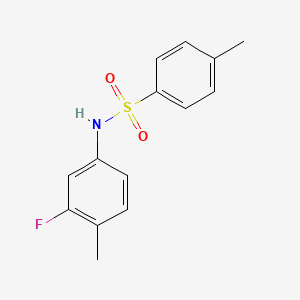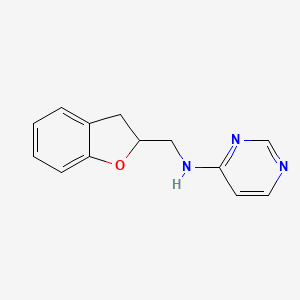
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine” is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . The synthesis of benzofuran derivatives, a component of the compound , can be achieved through a metal-free cyclization of ortho-hydroxystilbenes .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a pyrimidin-4-amine group attached to a 2,3-dihydro-1-benzofuran-2-ylmethyl group . The InChI code for this compound is 1S/C15H13N3OS/c1-2-4-13-10(3-1)7-11(19-13)8-16-14-12-5-6-20-15(12)18-9-17-14/h1-6,9,11H,7-8H2,(H,16,17,18) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis, Characterization, and Bioactivities of Pyrazole Derivatives : This study discusses the synthesis of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, characterized using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The synthesized compounds showed significant biological activity against breast cancer and microbes, indicating the potential utility of pyrimidin-4-amine derivatives in therapeutic applications (Titi et al., 2020).
Antimicrobial and Antitumor Activities
Pyrimidine Schiff Bases as Corrosion Inhibitors : A study on benzylidene-pyrimidin-2-yl-amine derivatives revealed their effectiveness as corrosion inhibitors for mild steel, highlighting the chemical versatility and potential industrial applications of such compounds. These findings also suggest that pyrimidin-4-amine derivatives could possess interesting surface-activity properties, useful in material science and engineering (Ashassi-Sorkhabi et al., 2005).
Insecticidal and Antibacterial Potential
Microwave Irradiative Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : This research demonstrates the synthesis of (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines using microwave irradiation. The synthesized compounds were tested for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, showcasing the application of pyrimidin-4-amine derivatives in developing new agrochemicals and antibiotics (Deohate & Palaspagar, 2020).
DFT Studies and Chemical Reactivity
DFT Studies of Pyrimidin-2-amine Derivatives : A study conducted on 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine highlighted the use of DFT calculations to understand the molecular structure, reactivity, and biological activity of pyrimidin-2-amine derivatives. These insights are crucial for designing new compounds with enhanced biological activities (Murugavel et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
The future directions for “N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine” and similar compounds involve further exploration of their biological activities and potential applications as drugs . The development of new synthesis methods and the design of novel derivatives are also areas of ongoing research .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-4-12-10(3-1)7-11(17-12)8-15-13-5-6-14-9-16-13/h1-6,9,11H,7-8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVFJXWHOBSQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CNC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)
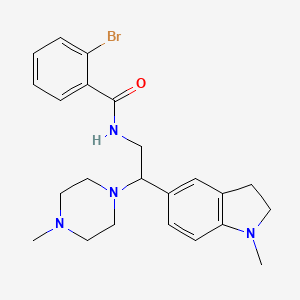
![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)
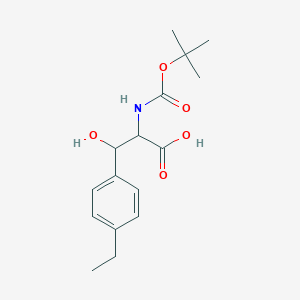
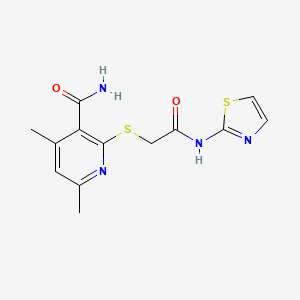


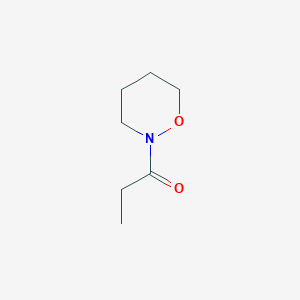
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2692673.png)
